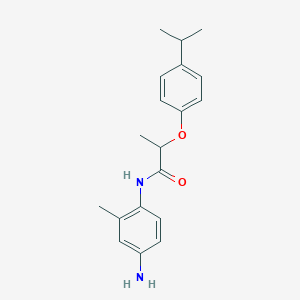
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide, known by its CAS number 1020057-89-9, is a compound with significant biological activity, particularly in the context of cancer research. This article delves into its chemical properties, biological effects, and relevant case studies that illustrate its potential therapeutic applications.
- Molecular Formula : C₁₉H₂₄N₂O₂
- Molecular Weight : 312.41 g/mol
- MDL Number : MFCD09997298
- Hazard Classification : Irritant
The compound features a propanamide structure with an amino group and aromatic phenoxy groups, which contribute to its biological interactions.
Research indicates that this compound may exert its effects through modulation of cellular pathways involved in apoptosis and cell proliferation. The compound's structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a comparative analysis demonstrated that it exhibits significant cytotoxicity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines when assessed using the MTT assay.
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MDA-MB-231 | 15.5 | More potent |
| HT-29 | 22.3 | Less potent |
| SUIT-2 | 30.0 | Comparable |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Apoptosis Induction
The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Morphological assessments using Hoechst 33,258 staining revealed increased sub-G1 phase populations in treated cells, indicating apoptosis induction:
"The increase in sub-G1 cells suggests that this compound effectively triggers apoptotic pathways in cancer cells."
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential use as an antitumor agent.
- Combination Therapy : Preliminary studies indicate that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.
- Mechanistic Insights : Further research is required to elucidate the specific molecular targets and pathways affected by this compound. Current hypotheses suggest involvement in signaling pathways related to cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)15-5-8-17(9-6-15)23-14(4)19(22)21-18-10-7-16(20)11-13(18)3/h5-12,14H,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPKDMSGULLLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















